molecular formula C8H15NO B019776 4-(Diethylamino)-2-butyn-1-ol CAS No. 10575-25-4

4-(Diethylamino)-2-butyn-1-ol

Cat. No. B019776
Key on ui cas rn: 10575-25-4
M. Wt: 141.21 g/mol
InChI Key: ACGZBRWTWOZSFU-UHFFFAOYSA-N
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Patent
US08513455B2

Procedure details

A mixture of para formaldehyde (105.0 g), N,N-diethyl amine (300 g) and copper(II) acetate (7.5 g) in 1,4 dioxane (900 ml) was heated to 60-65° C. After 1.5 h, 2-propyne-1-ol (150 g, 2.7 moles) was added and the mixture was heated at 90-95° C. after 2 hrs; excess solvent, 1,4 dioxane, evaporated at reduced pressure to afford 315 g (84%) of the product as an oil.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([NH:5][CH2:6][CH3:7])[CH3:4].[CH2:8]([OH:11])[C:9]#[CH:10]>O1CCOCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:3]([N:5]([CH2:6][CH3:7])[CH2:1][C:10]#[C:9][CH2:8][OH:11])[CH3:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C=O
Name
Quantity
300 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C#C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90-95° C. after 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
excess solvent, 1,4 dioxane, evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)N(CC#CCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 315 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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